Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS 54968-74-0 properties
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS 54968-74-0 properties
An In-depth Technical Guide to Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate (CAS 54968-74-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is limited. This guide synthesizes known information about the compound's identity with predicted data and inferred knowledge from structurally related isothiazole and aminothiazole derivatives to provide a comprehensive yet provisional resource. All inferred information is supported by appropriate citations.
Core Chemical Identity and Structural Elucidation
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate, registered under CAS number 54968-74-0, is a substituted isothiazole derivative.[1] The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This core structure is decorated with three key functional groups: a primary amine at position 4, a carboxamide (aminocarbonyl) at position 3, and an ethyl carboxylate at position 5.
The strategic placement of these functional groups—an electron-donating amine and two electron-withdrawing groups on the isothiazole core—suggests a molecule with nuanced electronic properties, making it an intriguing candidate for further investigation in medicinal chemistry and materials science.
| Identifier | Value | Source |
| CAS Number | 54968-74-0 | [1] |
| Molecular Formula | C₇H₉N₃O₃S | [2] |
| Molecular Weight | 215.23 g/mol | [1] |
| InChI | 1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11) | [1][2] |
| InChIKey | CFOLRWLXDGELQE-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)C1=C(C(=NS1)C(=O)N)N | [2] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1.5!"]; S1 [label="S", pos="0,-1.5!"]; C3 [label="C", pos="-1.2,0.8!"]; C4 [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="1.2,0!"];
N1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C5 [label=""]; C5 -- N1 [label=""];
C3_sub [label="C(=O)NH₂", pos="-2.8,1.2!"]; C4_sub [label="NH₂", pos="-2.8,-1.2!"]; C5_sub [label="C(=O)OCC", pos="3,0!"];
C3 -- C3_sub [style=solid]; C4 -- C4_sub [style=solid]; C5 -- C5_sub [style=solid]; }
Caption: 2D representation of Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate.
Physicochemical Properties: Predictions and Insights
| Property | Predicted Value | Source |
| XlogP | 0.6 | [2] |
| Monoisotopic Mass | 215.03647 Da | [2] |
The predicted XlogP value of 0.6 suggests that the compound is relatively hydrophilic.[2] This is a logical consequence of the presence of multiple hydrogen bond donors (the amine and amide groups) and acceptors (the carbonyl and ester oxygens, and the ring nitrogen), which are likely to dominate over the hydrophobic contribution of the ethyl group and the aromatic ring. This property is critical for drug development, influencing solubility, membrane permeability, and pharmacokinetic profiles.
Spectroscopic Profile (Inferred)
No published spectra for this specific compound were found. However, based on its structure, the following characteristic signals can be anticipated:
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¹H NMR:
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A triplet and a quartet in the upfield region corresponding to the ethyl ester group (–OCH₂CH₃).
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Broad singlets for the protons of the primary amine (–NH₂) and the amide (–CONH₂), the chemical shifts of which would be dependent on the solvent and concentration.
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¹³C NMR:
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Signals for the two carbonyl carbons of the ester and amide groups in the downfield region.
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Carbons of the isothiazole ring, with their specific shifts influenced by the attached substituents.
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Signals for the ethyl group carbons.
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IR Spectroscopy:
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N-H stretching vibrations for the amine and amide groups, likely appearing as distinct peaks in the 3100-3500 cm⁻¹ region.
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C=O stretching vibrations for the ester and amide carbonyls, expected in the 1650-1750 cm⁻¹ range.
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C-N and C-S stretching bands characteristic of the isothiazole ring.
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Mass Spectrometry:
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The molecular ion peak [M]⁺ would be expected at m/z 215. A high-resolution mass spectrum would confirm the elemental composition of C₇H₉N₃O₃S. Predicted collision cross-section values for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[2]
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Synthesis and Reactivity Landscape (Inferred)
While a specific synthesis for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is not published, the synthesis of substituted isothiazoles is well-documented. A plausible approach could involve the Thorpe-Ziegler cyclization, a common method for constructing 4-aminoisothiazole rings.[3]
Caption: A generalized, potential synthetic workflow for the isothiazole core.
Reactivity Insights: The reactivity of this molecule will be governed by its functional groups:
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The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
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The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions.
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The isothiazole ring itself possesses a degree of aromatic stability but can undergo certain electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the directing effects of the existing substituents. The reactivity of isothiazole derivatives has been a subject of study, revealing pathways for further functionalization.[4]
Potential Applications in Research (Inferred from Analogues)
The isothiazole and aminothiazole scaffolds are prevalent in compounds with a wide range of biological activities.[5] This suggests that Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate could be a valuable building block or a candidate for screening in various therapeutic areas.
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Antimicrobial and Antifungal Activity: Isothiazole derivatives are known for their potent antimicrobial and antifungal properties.[6] The commercial fungicide Isotianil is a notable example.[6]
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Anti-inflammatory and Antiviral Properties: Several studies have reported significant anti-inflammatory and antiviral activities for various isothiazole and aminothiazole derivatives.[4][7][8]
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Enzyme Inhibition: The isothiazole nucleus has been incorporated into molecules designed as inhibitors for various enzymes, playing a role in the development of treatments for a range of diseases.[5]
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Antioxidant Activity: Aminothiazole derivatives have been investigated as potent antioxidants, with potential applications in treating conditions related to oxidative stress.[9]
Given these precedents, Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate represents a scaffold that could be explored for the development of novel therapeutic agents. Its multifunctionality allows for the synthesis of diverse libraries of compounds for high-throughput screening.
Safety and Handling
Specific safety data for this compound is not available. As with any laboratory chemical for which toxicological properties have not been fully investigated, it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.
Conclusion
Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a chemical entity with a rich potential stemming from its unique combination of functional groups on a biologically relevant isothiazole core. While specific experimental data remains elusive, this guide provides a framework for understanding its likely properties and potential applications based on established chemical principles and data from analogous compounds. It serves as a call to the research community to further investigate this and similar molecules to unlock their full potential in drug discovery and materials science.
References
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In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Retrieved January 20, 2026, from [Link]
- Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate. (n.d.). Google.
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Retrieved January 20, 2026, from [Link]
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Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate | 54968-74-0 [sigmaaldrich.com]
- 2. PubChemLite - Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S) [pubchemlite.lcsb.uni.lu]
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- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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